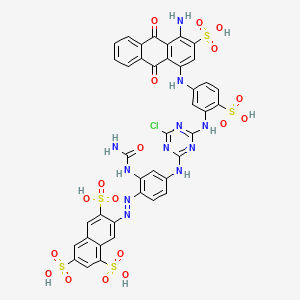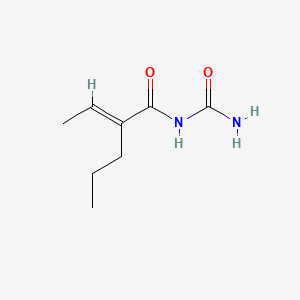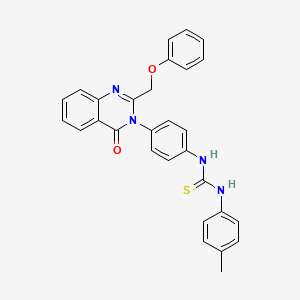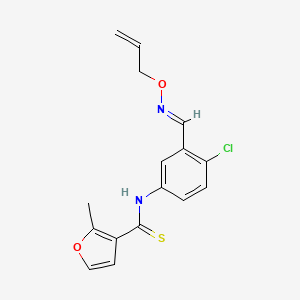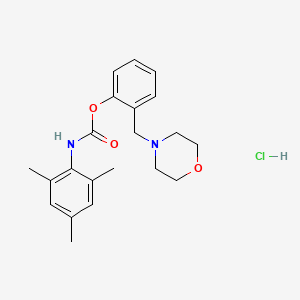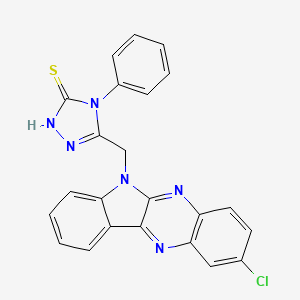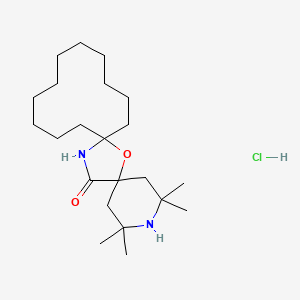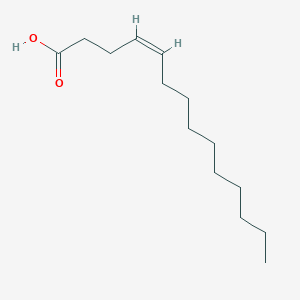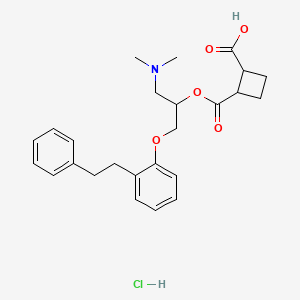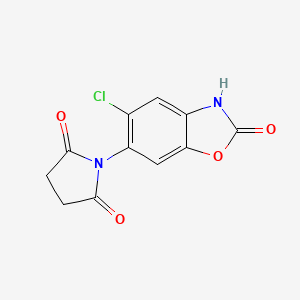
2,5-Pyrrolidinedione, 1-(5-chloro-2,3-dihydro-2-oxo-6-benzoxazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Pyrrolidinedione, 1-(5-chloro-2,3-dihydro-2-oxo-6-benzoxazolyl)- is a heterocyclic compound that features a pyrrolidinedione core and a benzoxazole moiety. This compound is of significant interest due to its potential biological and pharmaceutical applications, as well as its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-(5-chloro-2,3-dihydro-2-oxo-6-benzoxazolyl)- typically involves the reaction of a pyrrolidinedione derivative with a benzoxazole derivative under specific conditions. One common method involves the use of but-2-ynedioates, aldehydes, and amines at room temperature or 70°C . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Pyrrolidinedione, 1-(5-chloro-2,3-dihydro-2-oxo-6-benzoxazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound. These derivatives often exhibit distinct biological and chemical properties .
Aplicaciones Científicas De Investigación
2,5-Pyrrolidinedione, 1-(5-chloro-2,3-dihydro-2-oxo-6-benzoxazolyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive agent with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,5-Pyrrolidinedione, 1-(5-chloro-2,3-dihydro-2-oxo-6-benzoxazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolidinedione and benzoxazole derivatives, such as:
- 1-(5-Chloro-2,3-dihydro-2-oxo-6-benzoxazolyl)-2,5-pyrrolidinedione
- 3-Hydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)-4-pivaloyl-2,5-dihydro-1H-pyrrol-2-one .
Uniqueness
What sets 2,5-Pyrrolidinedione, 1-(5-chloro-2,3-dihydro-2-oxo-6-benzoxazolyl)- apart is its unique combination of the pyrrolidinedione and benzoxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
81282-46-4 |
|---|---|
Fórmula molecular |
C11H7ClN2O4 |
Peso molecular |
266.64 g/mol |
Nombre IUPAC |
1-(5-chloro-2-oxo-3H-1,3-benzoxazol-6-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H7ClN2O4/c12-5-3-6-8(18-11(17)13-6)4-7(5)14-9(15)1-2-10(14)16/h3-4H,1-2H2,(H,13,17) |
Clave InChI |
HVIQCUQWADCHGM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)C2=C(C=C3C(=C2)OC(=O)N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



